3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide
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Overview
Description
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrimidoindazole core with a tetrahydropyran moiety, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide typically involves multi-step organic reactions
Formation of the Pyrimidoindazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a condensation reaction between 2,4-dimethylpyrimidine and a suitable hydrazine derivative can form the indazole ring system.
Attachment of the Tetrahydropyran Group: The tetrahydropyran moiety can be introduced via nucleophilic substitution reactions. A common method is to react the pyrimidoindazole intermediate with a tetrahydropyran-4-ylmethyl halide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents in the presence of a base like sodium hydride.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide might be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound could have potential applications in medicine, particularly in drug discovery and development. Its structure suggests it might interact with specific biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound might inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It could interact with specific receptors on cell surfaces, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)propanoic acid: This compound shares the pyrimidoindazole core but lacks the tetrahydropyran group.
N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide: This compound contains the tetrahydropyran moiety but lacks the pyrimidoindazole core.
Uniqueness
The combination of the pyrimidoindazole core with the tetrahydropyran group in 3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(tetrahydro-2H-pyran-4-ylmethyl)propanamide makes it unique. This structural feature could confer distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C21H26N4O2 |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(oxan-4-ylmethyl)propanamide |
InChI |
InChI=1S/C21H26N4O2/c1-14-17(7-8-20(26)22-13-16-9-11-27-12-10-16)15(2)25-21(23-14)18-5-3-4-6-19(18)24-25/h3-6,16H,7-13H2,1-2H3,(H,22,26) |
InChI Key |
QPWXNHCSUIXNHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC=CC3=NN12)C)CCC(=O)NCC4CCOCC4 |
Origin of Product |
United States |
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